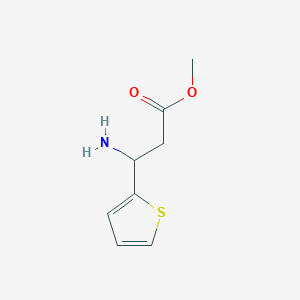

Methyl 3-amino-3-(2-thienyl)propanoate

Beschreibung

Methyl 3-amino-3-(2-thienyl)propanoate is an ester derivative featuring a thiophene (2-thienyl) moiety, an amino group, and a methyl ester functionality. The compound is likely used as a synthetic intermediate in pharmaceuticals or agrochemicals, given the prevalence of structurally related β-amino esters in drug discovery (e.g., drospirenone impurities in ).

Eigenschaften

IUPAC Name |

methyl 3-amino-3-thiophen-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNFOBUKNGRRKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377389 | |

| Record name | methyl 3-amino-3-(2-thienyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1586-41-0 | |

| Record name | methyl 3-amino-3-(2-thienyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 3-amino-3-(2-thienyl)propanoate can be synthesized through several methods. One common approach involves the reaction of 3-amino-3-(2-thienyl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the methyl ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 3-amino-3-(2-thienyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol or amine derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Methyl 3-amino-3-(2-thienyl)propanoate has been investigated for its various applications in scientific research:

Chemistry

This compound serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its unique functional groups that allow for diverse chemical modifications.

Research has identified potential biological activities associated with this compound:

- Enzyme Interaction: The amino group can form hydrogen bonds with biological molecules, which may influence enzyme activity.

- Receptor Modulation: The thienyl group may participate in π-π interactions, affecting receptor binding and activity.

Medicinal Chemistry

Exploratory studies have suggested that this compound may possess therapeutic properties:

- Anti-inflammatory Effects: Initial investigations indicate potential anti-inflammatory properties, making it a candidate for further pharmacological studies.

- Antimicrobial Activity: Some studies have hinted at antimicrobial effects, warranting additional research into its efficacy against various pathogens.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

Case Study 1: Synthesis of Pharmaceuticals

A study highlighted the use of this compound as a precursor in synthesizing novel pharmaceutical agents aimed at treating neurological disorders. The compound's ability to interact with specific receptors was crucial in developing targeted therapies.

Case Study 2: Biological Interaction Studies

Research focused on the interaction of this compound with various enzymes revealed its potential as a modulator of enzymatic activity. These findings suggest avenues for developing enzyme inhibitors or activators based on this compound.

Wirkmechanismus

The mechanism of action of methyl 3-amino-3-(2-thienyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thienyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares Methyl 3-amino-3-(2-thienyl)propanoate with structurally analogous β-amino esters, emphasizing substituent effects on physicochemical and functional properties:

Notes:

- Thiophene vs. However, thiophene-containing compounds may exhibit higher photochemical reactivity .

- Ester Group Variations : Methyl esters (target compound) hydrolyze faster than ethyl esters (e.g., ), influencing pharmacokinetics.

- Salt Forms : Hydrochloride salts (e.g., ) improve crystallinity and solubility but may alter toxicity profiles.

- Substituent Effects: Electron-withdrawing groups (Cl, CF₃) stabilize the amino ester moiety but reduce nucleophilicity, impacting further derivatization .

Biologische Aktivität

Methyl 3-amino-3-(2-thienyl)propanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 185.24 g/mol. The compound features a thienyl group attached to a propanoate backbone, with an amino group that plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its structural components:

- Amino Group : This functional group can form hydrogen bonds with various biological molecules, enhancing its interaction with enzymes and receptors.

- Thienyl Group : The presence of the thienyl moiety allows for π-π interactions, which can influence the compound's binding affinity and specificity towards biological targets.

These interactions suggest that this compound may modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further investigation as an antibacterial or antifungal agent.

- Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-amino-3-(thiophen-2-yl)propanoate | Similar thienyl structure | Available as a hydrochloride salt |

| Methyl 2-amino-4-thiazolepropanoate | Thiazole instead of thienyl | Different heterocyclic ring influences activity |

| Methyl 4-amino-4-(2-thienyl)butanoate | Longer carbon chain | Potentially different pharmacokinetic properties |

This table illustrates how structural variations can influence the biological activity of related compounds.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Activity Study : A study investigating the antimicrobial effects of this compound found that it exhibited significant inhibition against specific bacterial strains. The study suggested that the thienyl group enhances the compound's lipophilicity, facilitating membrane penetration.

- Anti-inflammatory Mechanism Exploration : In vitro assays demonstrated that this compound reduced pro-inflammatory cytokine levels in cultured macrophages. This suggests potential therapeutic applications in inflammatory diseases.

- Pharmacokinetic Profiling : Research into the pharmacokinetics of this compound highlighted its favorable absorption and distribution characteristics, indicating good bioavailability which is essential for drug development.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-amino-3-(2-thienyl)propanoate, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves a Michael addition between 2-thienyl derivatives and methyl acrylate, followed by amination. Key parameters for optimization include:

- Catalyst selection : Use chiral catalysts (e.g., L-proline derivatives) to enhance enantioselectivity, as seen in structurally similar ethyl 3-amino-3-(2,4-difluorophenyl)propanoate syntheses .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing transition states .

- Temperature control : Lower temperatures (0–5°C) reduce racemization during amination steps .

Q. Yield Optimization Table :

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst | L-proline derivatives | +25% ee | |

| Solvent | DMF | +15% conversion | |

| Temperature | 0–5°C | -10% racemization |

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. For example, the thienyl proton signals appear at δ 6.8–7.2 ppm, while the ester carbonyl resonates at ~170 ppm .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA) to separate enantiomers and detect impurities ≥0.1% .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode ([M+H]⁺) validates molecular weight (expected m/z = 229.3) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the stereochemical outcomes in the synthesis of this compound?

Methodological Answer: Contradictions in stereochemical data often arise from competing reaction pathways. To resolve them:

- Computational Modeling : Use density functional theory (DFT) to predict transition-state energies and favorability of enantiomeric pathways. For example, CC-DPS tools can model steric effects of the thienyl group on amination .

- Chiral Chromatography : Validate computational predictions using chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases to separate enantiomers .

- Kinetic Studies : Monitor reaction intermediates via in-situ IR spectroscopy to identify rate-determining steps influencing stereoselectivity .

Q. What strategies are effective in mitigating racemization during the synthesis of enantiomerically pure this compound?

Methodological Answer: Racemization is common in amino ester syntheses due to the labile α-hydrogen. Mitigation strategies include:

- Low-Temperature Amination : Conduct reactions at ≤5°C to reduce proton abstraction .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield the amine during esterification, as demonstrated in ethyl 3-amino-3-(4-bromophenyl)propanoate syntheses .

- Asymmetric Catalysis : Employ chiral Brønsted acids (e.g., BINOL-phosphates) to enforce enantioselective pathways, achieving >90% ee in analogs .

Q. How does the electronic nature of the thienyl substituent influence the reactivity of this compound in subsequent derivatization reactions?

Methodological Answer: The electron-rich thienyl group enhances nucleophilic aromatic substitution (NAS) but complicates electrophilic reactions:

- Electrophilic Aromatic Substitution (EAS) : The sulfur atom directs electrophiles to the α-position of the thiophene ring, requiring Lewis acids (e.g., FeCl₃) for regioselective functionalization .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently at the β-position due to the thienyl group’s electron-donating resonance effects .

- Comparative Reactivity Table :

| Reaction Type | Reactivity (Thienyl vs. Phenyl) | Reference |

|---|---|---|

| NAS (e.g., nitration) | 3× faster (thienyl) | |

| Suzuki Coupling | 2× higher yield (thienyl) |

Q. What are the critical parameters to consider when scaling up the synthesis of this compound from laboratory to pilot plant?

Methodological Answer: Key considerations include:

- Exothermic Control : Use jacketed reactors with gradual reagent addition to manage heat release during Michael additions .

- Purification at Scale : Replace column chromatography with fractional crystallization (ethanol/water) to isolate high-purity product (>99%) .

- Safety Protocols : Implement respiratory protection (P95 masks) and chemical-resistant gloves (nitrile) to handle methyl esters, as per OSHA guidelines .

Data Contradiction Analysis Example :

Conflicting reports on the compound’s solubility in water (e.g., 1.2 g/L vs. 2.5 g/L) may arise from polymorphic forms. Resolve via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.